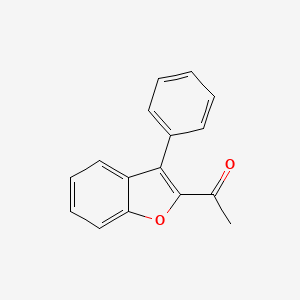
(4-amino-3,4-dihydro-2H-chromen-7-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-amino-3,4-dihydro-2H-chromen-7-yl)methanol is a chemical compound that belongs to the class of chroman derivatives Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-3,4-dihydro-2H-chromen-7-yl)methanol typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate precursors, such as phenols and aldehydes, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced at the 4-position through nitration followed by reduction or by direct amination using suitable reagents.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group at the 7-position can be introduced through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield, purity, and cost-effectiveness. Flow microreactor systems and other advanced techniques may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-amino-3,4-dihydro-2H-chromen-7-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-amino-3,4-dihydro-2H-chromen-7-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4-amino-3,4-dihydro-2H-chromen-7-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by:
Inhibition of Enzymes: It can inhibit specific enzymes involved in disease pathways, such as dihydroorotate dehydrogenase (DHODH) in fungal infections.
Modulation of Signaling Pathways: It can modulate signaling pathways, such as the NF-κB pathway, to exert anti-inflammatory effects.
Comparison with Similar Compounds
(4-amino-3,4-dihydro-2H-chromen-7-yl)methanol can be compared with other similar compounds, such as:
Heterocyclic Amines: Similar to heterocyclic amines, this compound contains a nitrogen atom in its structure, but its unique chroman ring system differentiates it from other heterocycles.
By highlighting its unique structural features and diverse applications, this compound stands out as a compound of significant interest in various scientific fields.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(4-amino-3,4-dihydro-2H-chromen-7-yl)methanol |
InChI |
InChI=1S/C10H13NO2/c11-9-3-4-13-10-5-7(6-12)1-2-8(9)10/h1-2,5,9,12H,3-4,6,11H2 |
InChI Key |
DBLPNNSIIBSYMC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Diaza-spiro[4.4]non-2-ene](/img/structure/B8610511.png)












![4-[(2-Iodophenoxy)methyl]pyridine](/img/structure/B8610605.png)
